Heptacosane

Vue d'ensemble

Description

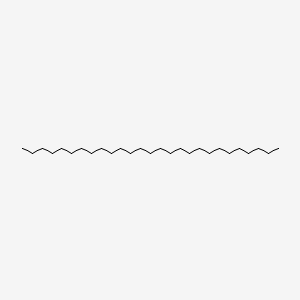

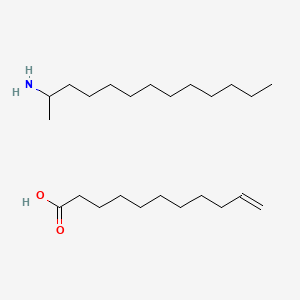

Heptacosane is a long-chain alkane with the molecular formula C27H56. It is a saturated hydrocarbon consisting of 27 carbon atoms and 56 hydrogen atoms. This compound is typically found in natural sources such as plant waxes and insect cuticles. This compound is known for its high melting point and stability, making it a subject of interest in various scientific fields .

Applications De Recherche Scientifique

Heptacosane has a wide range of applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the calibration of retention times due to its well-defined structure and stability.

Biology: this compound is studied for its role in insect communication, particularly in pheromone signaling.

Medicine: Research has shown that this compound can act as a potent inhibitor of P-glycoprotein, a protein involved in multidrug resistance in cancer cells.

Mécanisme D'action

Target of Action

Heptacosane primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer cells .

Mode of Action

This compound acts as a substrate and potent P-gp inhibitor . It demonstrates the ability to retain the substrate doxorubicin inside the cell, thereby enhancing its cytotoxic effects . This suggests that this compound can modulate P-gp-mediated drug transport through different mechanisms .

Biochemical Pathways

It is known that this compound can inhibit p-gp, a protein involved in drug resistance mechanisms . By inhibiting P-gp, this compound may affect the efflux of various drugs and other xenobiotics that are substrates of P-gp .

Pharmacokinetics

As a long-chain alkane, it is likely to have low water solubility and high lipid solubility . This could influence its bioavailability and distribution within the body.

Result of Action

This compound’s inhibition of P-gp can enhance the cytotoxic effects of certain drugs, such as doxorubicin, by retaining them inside the cell . This suggests that this compound could potentially be used to overcome drug resistance in cancer cells .

Analyse Biochimique

Biochemical Properties

Heptacosane plays a role in biochemical reactions primarily as a component of essential oils and surface waxes in plants. It interacts with various biomolecules, including enzymes and proteins, in these contexts. For example, this compound has been shown to act as a potent inhibitor of P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer cells . By inhibiting P-gp, this compound enhances the retention of chemotherapeutic drugs like doxorubicin inside the cells, thereby increasing their cytotoxic effects .

Cellular Effects

This compound influences various cellular processes, particularly in cancer cells. It has been demonstrated to overcome multidrug resistance in acute myeloid leukemia cells by inhibiting P-glycoprotein . This inhibition leads to increased intracellular concentrations of chemotherapeutic drugs, enhancing their effectiveness. Additionally, this compound’s interaction with P-glycoprotein affects cell signaling pathways and gene expression related to drug resistance mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to P-glycoprotein and inhibiting its function . This inhibition prevents the efflux of chemotherapeutic drugs from the cells, allowing them to accumulate and exert their cytotoxic effects. This compound’s interaction with P-glycoprotein involves specific binding interactions that disrupt the protein’s normal function, leading to changes in gene expression and cellular metabolism associated with drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro models has demonstrated sustained inhibition of P-glycoprotein and enhanced retention of chemotherapeutic drugs

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit P-glycoprotein without causing significant toxicity . At higher doses, potential toxic effects may arise, including hepatotoxicity and other adverse effects . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is a component of surface waxes in plants and is metabolized by enzymes involved in lipid biosynthesis . This compound’s presence in various plant species suggests its role in protecting plants from environmental stressors and pests . Additionally, this compound has been detected in certain foods, indicating its potential as a dietary biomarker .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets . The distribution of this compound within tissues is influenced by its interactions with specific transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

This compound is localized in various subcellular compartments, including cell membranes and lipid droplets . Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptacosane can be synthesized through the catalytic hydrogenation of heptacosene, which involves the addition of hydrogen to the unsaturated hydrocarbon in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources. For instance, it can be isolated from plant waxes through a series of extraction and purification steps, including solvent extraction, distillation, and recrystallization. The industrial production of this compound focuses on obtaining high purity levels to meet the requirements of various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions lead to the formation of carboxylic acids and other oxygenated derivatives.

Reduction: As a saturated hydrocarbon, this compound is generally resistant to reduction. it can be reduced to smaller alkanes through processes such as cracking.

Substitution: this compound can participate in substitution reactions, particularly halogenation. For example, in the presence of chlorine or bromine, this compound can form chlorinated or brominated derivatives under ultraviolet light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and oxygen.

Reduction: Hydrogen gas and catalysts such as platinum or palladium.

Substitution: Chlorine, bromine, and ultraviolet light or heat.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and alcohols.

Reduction: Smaller alkanes.

Substitution: Chlorinated or brominated this compound derivatives.

Comparaison Avec Des Composés Similaires

Heptacosane can be compared with other long-chain alkanes such as nonacosane (C29H60) and pentacosane (C25H52). While all these compounds share similar chemical properties due to their saturated hydrocarbon nature, this compound is unique in its specific applications and interactions:

Nonacosane: Found in similar natural sources and used in similar applications, but with a slightly higher melting point and molecular weight.

Pentacosane: Also found in plant waxes and insect cuticles, but with a lower melting point and molecular weight compared to this compound.

Propriétés

IUPAC Name |

heptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQWYEJQWHSSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058637 | |

| Record name | Heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Heptacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

442 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Insoluble in ethanol; slightly soluble in ether | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.7796 g/cu cm at 60 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 Pa at 136.7 °C; 10 Pa at 168.8 °C; 100 Pa 206.5 °C; 1 kPa at 255.8 °C; 10 kPa at 323.3 °C; 100 kPa at 421.2 °C, 2.8X10-9 mg/L at 25 °C (extrapolated) | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals form alcohol, benzene; leaves from ethyl acetate | |

CAS No. |

593-49-7 | |

| Record name | Heptacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP371W2GJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58.8 °C | |

| Record name | n-Heptacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of heptacosane?

A1: this compound is characterized by the molecular formula C27H56 and possesses a molecular weight of 380.75 g/mol.

Q2: Does the structure of this compound contribute to its function in certain insects?

A2: Yes, the absence of alkenes in the cuticular hydrocarbon (CHC) profiles of some lycaenid butterfly larvae, where n-alkanes like this compound are dominant, appears to be a strategy to avoid predation by ants like Formica japonica. [] These ants are more attracted to CHC profiles rich in alkenes, suggesting that the alkane-rich profile of these larvae allows them to exist within the ants' territory with a reduced risk of attack.

Q3: What are the significant spectroscopic data points for this compound?

A3: While specific spectroscopic data points are not extensively detailed within the provided research, general characterization often involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help elucidate the structural features and purity of this compound.

Q4: Are there any specific applications where this compound's stability is noteworthy?

A4: While the provided literature doesn't highlight specific stability-focused applications, this compound's presence in various plant extracts suggests natural stability under certain environmental conditions. Its role as a cuticular hydrocarbon in insects also implies resilience against environmental factors. [, , , , , , , , , , , , , , , , , ]

Q5: Is there any research about this compound confined in carbon nanotubes?

A5: Yes, molecular dynamics (MD) simulations have provided insights into the behavior of n-heptacosane confined within a (25, 25) single-walled carbon nanotube (CNT). [] The simulations revealed an ordered arrangement of n-heptacosane molecules along the CNT's inner wall. Confinement within the CNT led to observable changes in the thermophysical properties of n-heptacosane, including an increase in its self-diffusion coefficient, a decrease in its melting point, and an enhancement of its thermal conductivity compared to its bulk state.

Q6: How does this compound act as a semiochemical in certain insect species?

A6: this compound plays a crucial role in the sexual communication of some longhorned beetle species like Tetropium fuscum and Tetropium cinnamopterum. [] Acting as a contact sex pheromone component, it's found in the female's cuticular hydrocarbons and elicits mating behaviors in males upon contact. Notably, (S)-11-methyl-heptacosane, an enantiomer of this compound, is particularly potent in T. fuscum, inducing full mating responses, including copulation.

Q7: How does this compound contribute to the ecological interactions of insects?

A7: In Trichogrammatoidea bactrae, a parasitic wasp, this compound acts as a kairomone, mediating its interaction with its host, the diamondback moth (Plutella xylostella). [] The wasp exhibits a strong contact response to this compound, particularly at a concentration of 2,000 ng/cm2, leading to increased parasitism of the moth's eggs. This suggests this compound's crucial role in the wasp's host-finding and parasitization behavior.

Q8: Does this compound play a role in plant-insect interactions?

A8: Research indicates that this compound, as a component of flower surface waxes in green gram (Vigna radiata), plays a crucial role in attracting the insect Spilosoma obliqua, a significant agricultural pest. [] The presence of this compound in the wax, along with other compounds, stimulates both short-range attraction and oviposition (egg-laying) in S. obliqua. This finding highlights the potential of using this compound-based blends in developing pest control strategies for this insect.

Q9: Are there any studies investigating this compound's potential as an anti-Ebola virus agent?

A9: Computational research has explored the potential of this compound as an inhibitor of the Ebola virus protein VP40, a protein crucial for viral assembly and budding. [] While still in early stages, these findings suggest that this compound could be a promising candidate for developing anti-Ebola virus therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)

![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)